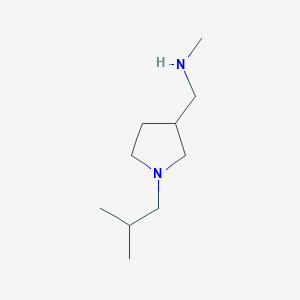

1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

Description

BenchChem offers high-quality 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-9(2)7-12-5-4-10(8-12)6-11-3/h9-11H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFNVFMJHRSQIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50592066 | |

| Record name | N-Methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887405-45-0 | |

| Record name | N-Methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50592066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Stereoselective Synthesis of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

Introduction: The Significance of Chiral Pyrrolidines in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it an ideal building block for creating molecules that can interact with biological targets with high specificity and affinity. The stereochemistry of these substituents is often critical for pharmacological activity, necessitating the development of robust and efficient stereoselective synthetic methods. This guide provides an in-depth technical overview of a proposed stereoselective synthesis of 1-(1-isobutylpyrrolidin-3-yl)-N-methylmethanamine, a chiral substituted pyrrolidine with potential applications in drug discovery.

Retrosynthetic Analysis: Devising a Stereocontrolled Pathway

A logical retrosynthetic analysis is paramount for designing an efficient and stereoselective synthesis. Our strategy for 1-(1-isobutylpyrrolidin-3-yl)-N-methylmethanamine focuses on establishing the critical stereocenter at the C3 position of the pyrrolidine ring early in the synthesis and carrying it through the subsequent transformations.

Caption: Retrosynthetic analysis of the target molecule.

This retrosynthetic approach identifies L-proline, a readily available and inexpensive chiral starting material, as the source of stereochemistry. The synthesis will proceed through key intermediates, including N-Boc-L-prolinol, which will be elaborated to the final product.

Proposed Stereoselective Forward Synthesis

The forward synthesis is designed in a modular fashion, allowing for careful control at each step to ensure high stereochemical fidelity.

Step 1: Protection and Reduction of L-Proline

The synthesis commences with the protection of the secondary amine of L-proline with a tert-butoxycarbonyl (Boc) group, followed by the reduction of the carboxylic acid to the corresponding alcohol.

-

Protocol:

-

To a solution of L-proline in a mixture of dioxane and water, add sodium hydroxide followed by di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture and extract the N-Boc-L-proline.

-

To a solution of N-Boc-L-proline in anhydrous tetrahydrofuran (THF) at 0 °C, add borane dimethyl sulfide complex (BMS) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction carefully with methanol and concentrate under reduced pressure to yield N-Boc-L-prolinol.

-

-

Causality of Experimental Choices: The Boc protecting group is chosen for its stability under a wide range of reaction conditions and its facile removal under acidic conditions. Borane-based reducing agents are selected for their chemoselectivity in reducing carboxylic acids in the presence of the carbamate.

Step 2: Activation of the Hydroxyl Group and Nucleophilic Substitution

The primary alcohol of N-Boc-L-prolinol is then activated as a good leaving group, typically by conversion to a tosylate or mesylate, to facilitate subsequent nucleophilic substitution with a cyanide source.

-

Protocol:

-

Dissolve N-Boc-L-prolinol in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine followed by p-toluenesulfonyl chloride (TsCl) portion-wise.

-

Stir the reaction at 0 °C until the starting material is consumed.

-

Wash the reaction mixture with water and brine, then dry over sodium sulfate.

-

The crude tosylate is then reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to ensure complete substitution.

-

After workup, purify the resulting N-Boc-3-(cyanomethyl)pyrrolidine by column chromatography.

-

-

Trustworthiness of the Protocol: This two-step sequence is a well-established method for converting alcohols to nitriles with inversion of configuration if the reaction proceeds via an SN2 mechanism. However, in this case, the chirality is already set, and the focus is on efficient conversion.

Step 3: Reduction of the Nitrile to the Primary Amine

The nitrile group is reduced to a primary amine, which will be subsequently methylated.

-

Protocol:

-

Dissolve N-Boc-3-(cyanomethyl)pyrrolidine in a suitable solvent such as methanol or ethanol.

-

Add a reducing agent like Raney nickel or a palladium catalyst.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Alternatively, a chemical reducing agent such as lithium aluminum hydride (LAH) in THF can be used.

-

After completion, filter the catalyst (if applicable) and concentrate the solution to obtain N-Boc-3-(aminomethyl)pyrrolidine.

-

-

Expertise & Experience: The choice of reducing agent can be critical. Catalytic hydrogenation is often cleaner and avoids the harsh workup associated with metal hydrides. However, LAH is a very powerful reducing agent that can be effective if catalytic methods fail.

Step 4: N-Methylation and N-Alkylation

The primary amine is first monomethylated, and then the pyrrolidine nitrogen is alkylated with an isobutyl group.

-

Protocol for N-Methylation (Eschweiler-Clarke Reaction):

-

Dissolve N-Boc-3-(aminomethyl)pyrrolidine in formic acid.

-

Add aqueous formaldehyde and heat the mixture to reflux.

-

Monitor the reaction by TLC until completion.

-

Cool the reaction and basify with a suitable base (e.g., NaOH).

-

Extract the product with an organic solvent and purify to yield N-Boc-3-(methylaminomethyl)pyrrolidine.

-

-

Protocol for Deprotection and N-Alkylation:

-

Treat the N-Boc protected intermediate with a strong acid, such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane, to remove the Boc group.

-

After deprotection, neutralize the resulting amine salt.

-

Perform a reductive amination with isobutyraldehyde in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) to introduce the isobutyl group onto the pyrrolidine nitrogen.

-

-

Authoritative Grounding: The Eschweiler-Clarke reaction is a classic and highly effective method for the methylation of primary and secondary amines. Reductive amination with STAB is a mild and efficient method for N-alkylation.

Caption: Proposed forward synthesis pathway.

Quantitative Data Summary

While this guide presents a proposed synthesis, the following table outlines expected yields and purity for each step based on similar transformations reported in the literature.

| Step | Transformation | Expected Yield (%) | Expected Purity (%) |

| 1 | Protection and Reduction of L-Proline | 85-95 | >98 |

| 2 | Tosylation and Cyanation | 70-85 | >95 |

| 3 | Nitrile Reduction | 80-90 | >97 |

| 4 | N-Methylation, Deprotection, and N-Alkylation | 65-80 | >98 |

Conclusion and Future Perspectives

The proposed stereoselective synthesis of 1-(1-isobutylpyrrolidin-3-yl)-N-methylmethanamine provides a robust and efficient pathway starting from a readily available chiral precursor. The key to the strategy lies in the early introduction of the stereocenter and the use of well-established, high-yielding reactions to elaborate the molecule. This guide serves as a comprehensive technical resource for researchers and professionals in drug development, offering a solid foundation for the synthesis of this and structurally related chiral pyrrolidine derivatives. Further optimization of reaction conditions and exploration of alternative reagents could potentially improve overall yield and efficiency.

References

- D. O'Hagan, "Pyrrolidine, piperidine, and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. [Link: https://pubs.rsc.org/en/content/articlelanding/2000/np/b002321p]

- T. J. Fleck, W. W. McWhorter Jr, R. N. DeKam, and B. A. Pearlman, "Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine," The Journal of Organic Chemistry, vol. 68, no. 25, pp. 9612-9617, 2003. [Link: https://pubs.acs.org/doi/abs/10.1021/jo0349633]

- M. C. A. van Vliet, C. A. A. van Boeckel, and J. H. van Boom, "Borane-dimethylsulfide as a reducing agent for the conversion of N-protected amino acids into N-protected amino alcohols," Recueil des Travaux Chimiques des Pays-Bas, vol. 101, no. 12, pp. 433-435, 1982. [Link: https://onlinelibrary.wiley.com/doi/abs/10.1002/recl.19821011203]

- A. F. Abdel-Magid, K. G. Carson, B. D. Harris, C. A. Maryanoff, and R. D. Shah, "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures," The Journal of Organic Chemistry, vol. 61, no. 11, pp. 3849-3862, 1996. [Link: https://pubs.acs.org/doi/abs/10.1021/jo960057x]

- E. V. D. E. E. G. de Vries and J. G. de Vries, "The Eschweiler-Clarke Reaction," in The Handbook of Homogeneous Hydrogenation, 2007, pp. 1399-1412. [Link: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527619389]

Sources

An In-depth Technical Guide to 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine: Properties, Synthesis, and Analytical Considerations

This document provides a comprehensive technical overview of the chemical properties, proposed synthesis, and analytical methodologies for the novel compound 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine. As experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds to provide a robust predictive profile for researchers, scientists, and professionals in drug development.

Introduction

1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine is a substituted pyrrolidine derivative. The core structure, a pyrrolidine ring, is a common motif in numerous biologically active compounds and natural products. The presence of an isobutyl group on the pyrrolidinyl nitrogen and an N-methylmethanamine substituent at the 3-position suggests potential applications as a building block in medicinal chemistry or as a ligand for various biological targets. This guide aims to provide a foundational understanding of its chemical characteristics to enable further research and development.

Predicted Physicochemical Properties

The physicochemical properties of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine have been estimated based on the properties of its core components and related molecules such as (1-methylpyrrolidin-3-yl)methanamine and N-methylisobutylamine. These predicted properties are crucial for designing experimental protocols, including reaction conditions and purification strategies.

| Property | Predicted Value | Reference Compounds |

| Molecular Formula | C10H22N2 | - |

| Molecular Weight | 170.30 g/mol | - |

| XLogP3-AA | ~1.5 - 2.5 | Based on contributions from isobutyl and N-methylmethanamine groups |

| Hydrogen Bond Donor Count | 1 | From the secondary amine |

| Hydrogen Bond Acceptor Count | 2 | From the two nitrogen atoms |

| Rotatable Bond Count | 3 | - |

| Topological Polar Surface Area | 15.2 Ų | Calculated based on structure |

Table 1: Predicted Physicochemical Properties of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine.

Proposed Synthesis Pathway

A plausible and efficient synthesis of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine can be conceptualized through a two-step process involving N-alkylation followed by reductive amination. This approach offers versatility and is based on well-established chemical transformations.

Step-by-Step Protocol:

Step 1: N-Isobutylation of a Pyrrolidine Precursor

-

Reactants: Start with a suitable commercially available precursor, such as 3-(aminomethyl)pyrrolidine or a protected version.

-

Alkylation: React the precursor with an isobutyl halide (e.g., 1-bromo-2-methylpropane) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) and a suitable solvent like acetonitrile.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is subjected to an aqueous work-up to remove the base and salts. The crude product is then purified by column chromatography on silica gel.

Step 2: N-Methylation of the Primary Amine

-

Reductive Amination: The product from Step 1, now containing the isobutyl group on the pyrrolidine nitrogen, is then subjected to reductive amination to introduce the methyl group on the primary amine.

-

Reactants: React the N-isobutylpyrrolidin-3-yl)methanamine with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride.

-

Reaction Conditions: This reaction is typically performed in a chlorinated solvent like dichloromethane at room temperature.

-

Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography or distillation.

Caption: Proposed two-step synthesis workflow for 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine.

Analytical Characterization

The identity and purity of the synthesized 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine should be confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isobutyl group (a doublet and a multiplet), the pyrrolidine ring protons, the N-methyl group (a singlet), and the methylene bridge protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all 10 carbon atoms in their respective chemical environments.

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecule, confirming its elemental composition (C10H22N2). The expected m/z for the protonated molecule [M+H]⁺ would be approximately 171.1856.

Chromatographic Purity

-

High-Performance Liquid Chromatography (HPLC): Purity assessment should be performed using a reversed-phase HPLC method. A suitable method could employ a C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid or formic acid. Detection can be achieved using a UV detector at a low wavelength (e.g., 210 nm) or an evaporative light scattering detector (ELSD).

Caption: Analytical workflow for the characterization and purity assessment of the target compound.

Safety and Handling

Based on the safety data of structurally related amines like N-methylpyrrolidine and N-methylisobutylamine, 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine should be handled with care.[1][2]

-

Hazard Classification (Predicted):

-

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.[4]

-

Keep away from heat, sparks, and open flames.

-

In case of contact, immediately flush the affected area with plenty of water.[5][6]

-

Conclusion

This technical guide provides a predictive yet comprehensive overview of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine. The proposed synthesis and analytical methods are based on established and reliable chemical principles, offering a solid starting point for researchers. The predicted physicochemical and safety data underscore the importance of careful handling and rigorous characterization. Further experimental validation of these properties is essential for the successful application of this compound in drug discovery and development.

References

-

PubChem Compound Summary for CID 17389965, (1-methylpyrrolidin-3-yl)methanamine. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 8454, 1-Methylpyrrolidine. National Center for Biotechnology Information. [Link]

-

PubChem Compound Summary for CID 12249, N-Methylisobutylamine. National Center for Biotechnology Information. [Link]

-

Fleck, T. J., McWhorter, W. W., Jr, DeKam, R. N., & Pearlman, B. A. (2003). Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine. The Journal of Organic Chemistry, 68(25), 9612–9617. [Link]

-

Methods for the Analysis of Pregabalin Oral Solution. USP's Emerging Standards. (2023). [Link]

Sources

- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 2. N-Methylisobutylamine | C5H13N | CID 12249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 | CID 17389965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. cdn.pfizer.com [cdn.pfizer.com]

- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

An In-depth Technical Guide to the Mechanism of Action of Pregabalin: A Potential Surrogate for 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

Disclaimer: Initial research did not yield specific data for a compound named "1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine." However, the structural components suggested in the query bear resemblance to the well-characterized pharmaceutical agent, Pregabalin. This guide, therefore, focuses on the established mechanism of action of Pregabalin, a compound of significant interest to researchers in neuroscience and drug development. Pregabalin is a structural derivative of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) and is clinically used for epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder.[1][2]

Executive Summary: The Core Mechanism

Pregabalin exerts its therapeutic effects not by interacting with the GABAergic system as its structure might suggest, but through a highly specific interaction with the α2δ (alpha-2-delta) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[3][4] This binding event is the linchpin of its mechanism, leading to a cascade of downstream effects that ultimately dampen neuronal hyperexcitability. This modulation, rather than a direct blockade, of calcium influx is a key differentiator from classical calcium channel blockers.[3][5] The culmination of this action is a reduction in the synaptic release of several key excitatory neurotransmitters, which is believed to underpin its analgesic, anticonvulsant, and anxiolytic properties.[1][4][5][6]

The Primary Molecular Target: The α2δ Subunit of Voltage-Gated Calcium Channels

Voltage-gated calcium channels are multimeric protein complexes that mediate the influx of calcium ions into cells in response to membrane depolarization.[7][8] These channels are critical for a myriad of physiological processes, including neurotransmitter release, muscle contraction, and gene expression.[9] The VGCC complex is composed of a primary pore-forming α1 subunit and several auxiliary subunits, including β, γ, and α2δ, that modulate the channel's properties and trafficking.[8][9]

Pregabalin selectively binds to the α2δ subunit, which itself is a protein with a significant extracellular domain.[5][8] There are four known genes encoding for the α2δ protein, with Pregabalin showing affinity for the α2δ-1 and α2δ-2 isoforms.[5][9] It is crucial to note that despite being a GABA analogue, Pregabalin does not bind to GABA-A or GABA-B receptors and has no direct impact on GABA synthesis or uptake.[2][5]

Experimental Validation of the Molecular Target

The definitive role of the α2δ-1 subunit as the therapeutic target for Pregabalin's analgesic effects was conclusively demonstrated in a landmark study using mutant mice. These mice were engineered with a single-point mutation in the gene encoding the α2δ-1 subunit. The key findings were:

-

A significant reduction in the binding affinity of Pregabalin in the brain and spinal cord tissues of the mutant mice.

-

A complete loss of the analgesic efficacy of Pregabalin in these mice.

-

The mutant mice exhibited normal pain phenotypes and responded typically to other classes of analgesic drugs.

This elegant genetic approach provided unequivocal evidence that the analgesic actions of Pregabalin are mediated through its interaction with the α2δ-1 subunit.[9]

The Downstream Cascade: Modulation of Neurotransmitter Release

The binding of Pregabalin to the α2δ subunit does not block the calcium channel pore directly.[5] Instead, it is thought to modulate the channel's function and trafficking. One proposed mechanism is that Pregabalin binding interferes with the proper trafficking of the VGCC complex to the presynaptic membrane, thereby reducing the number of functional channels available for neurotransmitter release.[5]

This modulation leads to a reduction in calcium influx into the presynaptic neuron upon arrival of an action potential.[1] As calcium influx is the direct trigger for the fusion of synaptic vesicles with the presynaptic membrane, a decrease in intracellular calcium concentration leads to a reduction in the release of various excitatory neurotransmitters.[1][5]

Neurotransmitters affected by Pregabalin include:

-

Glutamate

-

Norepinephrine

-

Serotonin

-

Dopamine

-

Substance P

-

Calcitonin gene-related peptide (CGRP)[5]

By curtailing the release of these neurotransmitters in hyperexcited neurons, Pregabalin effectively reduces synaptic transmission and dampens neuronal overactivity, which is a hallmark of conditions like epilepsy and neuropathic pain.[5][6]

Signaling Pathway Diagram

Caption: A typical workflow for a patch-clamp electrophysiology experiment.

Conclusion and Future Directions

The mechanism of action of Pregabalin is a well-defined process centered on its high-affinity binding to the α2δ subunit of voltage-gated calcium channels. This interaction leads to a reduction in the release of excitatory neurotransmitters, thereby alleviating conditions characterized by neuronal hyperexcitability. While the primary mechanism is established, further research may explore the nuances of its effects on different neuronal circuits and its potential interactions with other cellular components, such as potassium channels, which could contribute to its overall therapeutic profile. [6]A deeper understanding of these mechanisms will continue to inform the development of next-generation therapeutics for neurological and psychiatric disorders.

References

-

Wikipedia. (n.d.). Pregabalin. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pregabalin? Retrieved from [Link]

-

Bokhari, S. R. A., & Al-Dhaher, Z. (2023). Pregabalin. In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

Cleveland Clinic Center for Continuing Education. (n.d.). Pregabalin (Lyrica®):Part I. Retrieved from [Link]

-

Study.com. (n.d.). Pregabalin Uses, Interactions & Mechanism of Action. Retrieved from [Link]

-

Ghangoli, A. R., & Sane, R. T. (2016). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. Current Neuropharmacology, 14(2), 193–204. Retrieved from [Link]

-

Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137–150. Retrieved from [Link]

-

Vedi Care Health. (2025, April 7). Understanding Pregabalin's Mechanism Of Action. Retrieved from [Link]

-

Dolphin, A. C. (2018). Voltage-gated calcium channel α2δ subunits: an assessment of proposed novel roles. F1000Research, 7, F1000 Faculty Rev-1830. Retrieved from [Link]

-

Micheli, C., et al. (2019). Pregabalin Modulation of Neurotransmitter Release Is Mediated by Change in Intrinsic Activation/Inactivation Properties of Cav2.1 Calcium Channels. Frontiers in Cellular Neuroscience, 13, 119. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Pharmacology and mechanism of action of pregabalin: The calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Retrieved from [Link]

-

Wikipedia. (n.d.). CACNA2D1. Retrieved from [Link]

-

UniProt. (n.d.). CACNA2D1 - Voltage-dependent calcium channel subunit alpha-2/delta-1 - Oryctolagus cuniculus (Rabbit). Retrieved from [Link]

-

Dolphin, A. C. (2012). The α2δ subunits of voltage-gated calcium channels. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1828(7), 1541–1549. Retrieved from [Link]

-

ResearchGate. (n.d.). Establishment and Validation of a Sensitive Method for Detection of Pregabalin in Pharmacological Formulation by GC/MS Spectrometry. Retrieved from [Link]

-

Field, M. J., et al. (2006). Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences, 103(46), 17537–17542. Retrieved from [Link]

Sources

- 1. What is the mechanism of Pregabalin? [synapse.patsnap.com]

- 2. study.com [study.com]

- 3. Pharmacotherapy Update | Pregabalin (Lyrica®):Part I [clevelandclinicmeded.com]

- 4. Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pregabalin - Wikipedia [en.wikipedia.org]

- 6. Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CACNA2D1 - Wikipedia [en.wikipedia.org]

- 8. The α2δ subunits of voltage-gated calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

A Technical Guide to the Novel Research Chemical: 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

Disclaimer: The compound 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine is a novel chemical entity with no established presence in peer-reviewed scientific literature as of the date of this guide. The following document is a theoretical exploration of its potential properties, synthesis, and pharmacological profile, constructed for research and development purposes. All experimental protocols are hypothetical and derived from established methodologies for analogous compounds. This guide is intended for qualified researchers and scientists only.

Section 1: Introduction and Molecular Deconstruction

The emergence of novel psychoactive substances necessitates a proactive approach to their scientific understanding. This guide provides a foundational technical overview of the novel compound 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine. By dissecting its molecular architecture, we can infer a logical starting point for its chemical and pharmacological investigation.

The structure is composed of three key moieties:

-

Pyrrolidine Ring: A five-membered nitrogen-containing heterocycle, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved pharmaceuticals.[1][2][3][4] Its presence suggests a high potential for biological activity.

-

N-Isobutyl Group: Attached to the pyrrolidine nitrogen, the isobutyl group significantly increases the molecule's lipophilicity compared to a simple methyl or ethyl substitution. This will likely influence its ability to cross the blood-brain barrier and may introduce specific steric interactions at its biological target.

-

N-methylmethanamine Side Chain: The -(CH2)-NH(CH3) group at the 3-position of the pyrrolidine ring is a critical pharmacophore. This functionality is present in numerous centrally-acting compounds, including stimulants and monoamine reuptake inhibitors, suggesting a potential interaction with neurotransmitter systems.[5][6][7]

The carbon atom at the 3-position of the pyrrolidine ring is a chiral center, meaning the compound can exist as two distinct enantiomers (R and S). Any comprehensive research campaign must involve the separation of these enantiomers, as they are likely to exhibit different pharmacological and toxicological profiles.

Section 2: Predicted Physicochemical Properties

A molecule's physical and chemical properties govern its absorption, distribution, metabolism, and excretion (ADME) profile. The following properties for 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine (Molecular Formula: C10H22N2) have been predicted based on its structure and comparison to analogous compounds.[8][9]

| Property | Predicted Value | Rationale / Comparison |

| Molecular Formula | C10H22N2 | - |

| Molecular Weight | 170.30 g/mol | Calculated from the molecular formula. |

| XLogP3-AA | ~1.5 - 2.5 | Increased lipophilicity due to the isobutyl group compared to simpler analogs like (1-methylpyrrolidin-3-yl)methanamine (XLogP3: -0.3).[8] |

| Hydrogen Bond Donors | 1 | The secondary amine on the side chain. |

| Hydrogen Bond Acceptors | 2 | The two nitrogen atoms. |

| Rotatable Bond Count | 4 | Indicates moderate conformational flexibility. |

| Topological Polar Surface Area | ~29.3 Ų | Similar to related structures with two amine groups.[8][9] |

| Predicted Solubility | High solubility in organic solvents (e.g., DCM, Methanol, DMSO). Low solubility in neutral water; expected to form a soluble hydrochloride or other salt in acidic aqueous solutions. | Typical for a small molecule amine. |

| Predicted pKa | ~9.5 - 10.5 | Expected basicity is typical of secondary and tertiary alkylamines. |

Section 3: Proposed Retrosynthetic Analysis and Protocol

The synthesis of substituted pyrrolidines can be approached through various established routes, including the functionalization of a pre-existing ring or the cyclization of acyclic precursors.[4][10] A logical and efficient pathway for the target compound involves a multi-step sequence starting from a commercially available, protected pyrrolidine derivative.

Proposed Synthesis Workflow Diagram

Caption: Proposed three-step synthesis of the target compound from a protected pyrrolidine precursor.

Detailed Synthesis Protocol

Step 1: Synthesis of N-Boc-3-((methylamino)methyl)pyrrolidine

-

Setup: To a round-bottom flask under a nitrogen atmosphere, add N-Boc-3-(aminomethyl)pyrrolidine (1.0 eq) and dichloromethane (DCM, ~0.1 M).

-

Reaction: Cool the solution to 0 °C. Add aqueous formaldehyde (37%, 1.1 eq) dropwise. Stir for 30 minutes.

-

Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

Workup: Allow the reaction to warm to room temperature and stir for 12-18 hours. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3). Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 3-((Methylamino)methyl)pyrrolidine (Boc Deprotection)

-

Setup: Dissolve the crude product from Step 1 in DCM (~0.2 M).

-

Reaction: Cool the solution to 0 °C. Add trifluoroacetic acid (TFA, 5-10 eq) dropwise.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and wash with 1M NaOH. Extract the aqueous layer with DCM. Combine organic layers, dry over Na2SO4, filter, and concentrate to yield the deprotected amine.

Step 3: Synthesis of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine (N-Alkylation)

-

Setup: To a round-bottom flask, add the deprotected amine from Step 2 (1.0 eq), potassium carbonate (K2CO3, 2.5 eq), and acetonitrile (ACN, ~0.1 M).

-

Reaction: Add isobutyl bromide (1.2 eq) and heat the mixture to 60-70 °C.

-

Monitoring: Stir for 8-16 hours, monitoring for completion by GC-MS.

-

Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel or through an acid-base extraction to isolate the final product as a freebase. For long-term storage, it can be converted to its hydrochloride salt.

Section 4: Hypothetical Pharmacological Profile and Mechanism of Action

The structural similarity of the target compound to known psychostimulants strongly suggests that its primary biological targets are likely to be the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][6] The N-isobutyl group and the N-methylmethanamine side chain could confer potent inhibitory activity at these transporters.

Hypothesized Mechanism: It is proposed that 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine acts as a monoamine reuptake inhibitor. By binding to DAT, NET, and/or SERT, it would block the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron. This action would lead to an increased concentration and prolonged presence of dopamine, norepinephrine, and/or serotonin in the synapse, enhancing neurotransmission.

Hypothetical Signaling Pathway Diagram

Caption: A phased experimental workflow for the comprehensive analysis of a novel research chemical.

Key Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Analysis: Prepare a 1 mg/mL solution of the compound in 50:50 water:acetonitrile. Inject 10 µL. Purity is calculated from the peak area percentage of the main analyte peak. A purity of >98% is desirable for pharmacological testing.

Protocol 2: In Vitro Monoamine Transporter Binding Assay

-

Objective: To determine the binding affinity (Ki) of the compound for human DAT, SERT, and NET.

-

Materials: Cell membranes prepared from HEK293 cells stably expressing hDAT, hSERT, or hNET. Specific radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET).

-

Procedure: a. In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound (e.g., 0.1 nM to 100 µM). b. Incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium. c. Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. d. Wash the filters with ice-cold buffer to remove unbound radioligand. e. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage inhibition of radioligand binding at each concentration of the test compound. Determine the IC50 value by non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Hypothetical In Vitro Data

The following table presents hypothetical data that might be obtained from the binding assays described above, providing a basis for comparing the compound's potency at the three major monoamine transporters.

| Transporter Target | Radioligand | Hypothetical Ki (nM) |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 45 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 120 |

| Serotonin Transporter (SERT) | [³H]Citalopram | 850 |

This hypothetical profile suggests a compound with primary activity as a dopamine reuptake inhibitor, with weaker effects on norepinephrine and minimal activity at the serotonin transporter. Such a profile would predict stimulant-like effects in vivo.

References

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines - ResearchGate. Available at: [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine - PubMed. Available at: [Link]

-

N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Available at: [Link]

-

(1-Methylpyrrolidin-3-yl)methanamine | C6H14N2 - PubChem. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - PMC - PubMed Central. Available at: [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH. Available at: [Link]

-

[(3R)-1-benzylpyrrolidin-3-yl]methanamine | C12H18N2 | CID - PubChem. Available at: [Link]

-

Pyrrolidine-substituted Nicotine Analogs: Synthesis and Pharmacology - PubMed. Available at: [Link]

- CN110590706B - Preparation method of N-methylpyrrolidine - Google Patents.

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. Available at: [Link]

-

Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed. Available at: [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology - Frontiers. Available at: [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 5. N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of N-methyl-1-(1-phenylcyclohexyl)methanamine, a novel triple serotonin, norepinephrine, and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 9. [(3R)-1-benzylpyrrolidin-3-yl]methanamine | C12H18N2 | CID 1519423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Putative Compound: 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

Disclaimer: Extensive searches of prominent chemical databases and the scientific literature did not yield any specific information regarding the discovery, history, or pharmacological properties of a compound with the exact name "1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine." The following guide is therefore a hypothetical exploration of potential synthetic routes to this molecule, based on established principles of organic chemistry and published methods for analogous structures. This document is intended for informational purposes for researchers and drug development professionals and does not constitute a validated experimental protocol.

Introduction

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its prevalence is due to its favorable physicochemical properties, its ability to serve as a versatile scaffold for diverse substitutions, and its role as a proline mimic in peptidomimetics. The target molecule, 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine, combines this privileged heterocyclic core with an isobutyl group at the 1-position and an N-methylmethanamine substituent at the 3-position. While no public data exists for this specific compound, this guide will provide a comprehensive analysis of plausible synthetic strategies, offering insights into the experimental choices and methodologies that could be employed for its synthesis.

Part 1: Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals several potential disconnections, suggesting multiple pathways for its construction. The primary disconnections are at the C-N bonds of the pyrrolidine nitrogen and the exocyclic amine, as well as the C-C bond forming the pyrrolidine ring.

Caption: Retrosynthetic analysis of the target compound.

Part 2: Plausible Synthetic Pathways

Based on the retrosynthetic analysis, two primary strategies are proposed for the synthesis of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine.

Route A: Sequential N-Alkylation of a Pyrrolidine Precursor

This approach begins with a commercially available or readily synthesized 3-substituted pyrrolidine and sequentially introduces the isobutyl and methyl groups.

Step 1: Synthesis of 3-(Aminomethyl)pyrrolidine A common starting material for this route would be a pyrrolidine with a functional group at the 3-position that can be converted to an aminomethyl group. For instance, pyrrolidine-3-carboxylic acid or its ester could be reduced to the corresponding alcohol, converted to a halide or mesylate, and then displaced with an amine equivalent (e.g., via a Gabriel synthesis or displacement with azide followed by reduction).

Step 2: N-Isobutylation of the Pyrrolidine Ring The secondary amine of the pyrrolidine ring can be selectively alkylated in the presence of a protected primary amine at the 3-position. Reductive amination with isobutyraldehyde is a common and effective method for this transformation.[2]

Step 3: N-Methylation of the Exocyclic Amine Following the isobutylation of the ring, the protecting group on the 3-aminomethyl substituent would be removed. The resulting primary amine can then be methylated. A second reductive amination using formaldehyde would yield the target N-methylmethanamine.[3]

Caption: Synthetic Route A: Sequential N-Alkylation.

Experimental Protocol (Hypothetical):

Protocol A1: N-Isobutylation via Reductive Amination

-

To a solution of a protected 3-(aminomethyl)pyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol or dichloromethane), add isobutyraldehyde (1.2 eq).

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise.

-

Monitor the reaction by TLC or LC-MS until completion.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Causality: Reductive amination is chosen for its mild conditions and high selectivity for the alkylation of secondary amines in the presence of protected primary amines. Sodium triacetoxyborohydride is a preferred reducing agent as it is less basic and less prone to reducing the aldehyde starting material directly compared to other borohydrides.[2]

Route B: Cyclization Approach to Construct the Pyrrolidine Ring

An alternative strategy involves constructing the pyrrolidine ring with the isobutyl group already incorporated.

Step 1: Michael Addition A Michael addition of a nitroalkane to an appropriate α,β-unsaturated ester or ketone can be a powerful method for C-C bond formation.[4] This could be followed by reduction of the nitro group and reductive cyclization to form the pyrrolidine ring.

Step 2: Functional Group Interconversion Once the 1-isobutyl-pyrrolidinone is formed, the ketone can be converted to the desired aminomethyl group through a series of standard functional group interconversions.

Step 3: N-Methylation The final step would be the N-methylation of the primary amine, as described in Route A.

Caption: Synthetic Route B: Cyclization Approach.

Experimental Protocol (Hypothetical):

Protocol B1: N-Methylation via Eschweiler-Clarke Reaction

-

To a solution of 1-isobutyl-3-(aminomethyl)pyrrolidine (1.0 eq) in formic acid (excess), add aqueous formaldehyde (2.5 eq).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature and basify with a strong base (e.g., NaOH).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by distillation or column chromatography.

Causality: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines.[3] It uses readily available and inexpensive reagents and avoids the use of more hazardous alkylating agents like methyl iodide.

Part 3: Physicochemical and Pharmacological Profile (Hypothetical)

Without any experimental data, it is impossible to provide a factual summary of the physicochemical properties or the pharmacological profile of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine. However, based on its structure, some general predictions can be made.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Weight | ~184.32 g/mol | Based on chemical formula C11H24N2 |

| LogP | Likely to be moderately lipophilic | Presence of isobutyl group and hydrocarbon backbone |

| pKa | Expected to have two basic centers (pyrrolidine N and exocyclic N) | Tertiary and secondary aliphatic amines are basic |

| Solubility | Likely soluble in organic solvents; may form soluble salts in aqueous acid | Amine functionalities can be protonated |

Pharmacological Considerations: The structural motifs present in the target molecule are found in compounds with a wide range of biological activities. The pyrrolidine ring is a common feature in ligands for various receptors and enzymes in the central nervous system. The N-methylmethanamine moiety is present in many stimulants and other psychoactive compounds. Therefore, it is plausible that this compound could have activity at monoamine transporters or various CNS receptors. However, any such prediction is purely speculative and would require extensive in-vitro and in-vivo testing to confirm.

Conclusion

While the specific compound 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine is not described in the public domain, this guide has outlined plausible and scientifically sound strategies for its synthesis. The proposed routes, based on well-established organic chemistry principles such as reductive amination and cyclization reactions, provide a framework for any researcher interested in synthesizing this or structurally related molecules. The successful execution of these syntheses would require careful optimization of reaction conditions and thorough characterization of all intermediates and the final product. Any investigation into the biological activity of this novel compound should be approached with a rigorous and systematic screening process.

References

Sources

Methodological & Application

Application Notes and Protocols for the Analytical Detection of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

Introduction

The emergence of novel psychoactive substances (NPS) presents a continuous challenge to forensic and clinical laboratories. These substances, often designed to circumvent existing drug laws, require robust and adaptable analytical methods for their detection and characterization. This document provides a comprehensive guide to the analytical methodologies for the identification and quantification of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine, a putative NPS. Due to the limited availability of specific analytical data for this compound, the protocols herein are developed based on first principles, drawing from established methods for structurally similar pyrrolidine derivatives and other synthetic psychoactive compounds.

The core structure, featuring a substituted pyrrolidine ring, suggests that chromatographic separation coupled with mass spectrometric detection will be the most effective analytical approach. The presence of two basic nitrogen atoms will significantly influence its chromatographic behavior and amenability to specific ionization techniques. These application notes are intended for researchers, scientists, and drug development professionals, providing detailed, field-proven insights into the necessary experimental choices.

Predicted Physicochemical Properties

A thorough understanding of the analyte's physicochemical properties is paramount for developing effective analytical methods. In the absence of empirical data for 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine, we can predict its properties based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale and Impact on Analysis |

| Molecular Formula | C10H24N2 | Calculated from the chemical structure. |

| Molecular Weight | 172.31 g/mol | Determines the mass-to-charge ratio in mass spectrometry. |

| pKa | ~9.5 - 10.5 | The presence of two amine groups (pyrrolidine and secondary amine) suggests a basic nature. This is critical for optimizing sample preparation (pH adjustment for extraction) and chromatographic separation (mobile phase pH). |

| logP | ~1.5 - 2.5 | The isobutyl group increases lipophilicity compared to simpler pyrrolidine derivatives. This value suggests good solubility in organic solvents, which is favorable for liquid-liquid and solid-phase extraction. |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted properties of the target analyte, GC-MS is a viable method, likely requiring derivatization to improve chromatographic peak shape and thermal stability.

Rationale for Method Design

The volatility of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine is expected to be sufficient for GC analysis. However, the presence of the secondary amine may lead to peak tailing on standard non-polar columns. Derivatization, such as acylation (e.g., with trifluoroacetic anhydride - TFAA) or silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), is recommended to block the active hydrogen on the secondary amine, thereby improving peak symmetry and chromatographic resolution. Electron ionization (EI) at 70 eV is expected to produce a characteristic fragmentation pattern, enabling confident identification.

Predicted GC-MS Fragmentation

The fragmentation of the target analyte under EI conditions is anticipated to be driven by the nitrogen atoms, leading to alpha-cleavage. Key predicted fragments are outlined in the table below.

| m/z (predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 157 | [M-CH3]+ | Loss of a methyl group. |

| 114 | [M-C4H9]+ | Loss of the isobutyl group. |

| 98 | [C5H10N]+ | Cleavage of the N-methylmethanamine side chain. |

| 84 | [C5H10N]+ | Pyrrolidine ring fragment. |

| 58 | [CH2=N(CH3)2]+ | Alpha-cleavage of the side chain. |

Experimental Protocol: GC-MS

1. Sample Preparation (Urine)

-

Hydrolysis (for conjugated metabolites): To 1 mL of urine, add 100 µL of β-glucuronidase solution and incubate at 60°C for 1 hour.

-

Liquid-Liquid Extraction (LLE):

-

Adjust the pH of the hydrolyzed urine to >10 with 1M NaOH.

-

Add 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for derivatization.

-

2. Derivatization

-

To the reconstituted extract, add 50 µL of TFAA.

-

Cap the vial and heat at 70°C for 20 minutes.

-

Cool to room temperature before GC-MS analysis.

3. GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL (splitless) |

| Oven Program | Initial 80°C, hold for 1 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp | 150°C |

| Scan Range | m/z 40-550 |

4. Quality Control and Validation

-

System Suitability: Inject a standard solution to verify retention time, peak shape, and signal-to-noise ratio.

-

Calibration: Prepare a series of calibration standards in the appropriate matrix to establish linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

-

Controls: Analyze positive and negative control samples with each batch to ensure accuracy and precision.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the quantification of drugs in biological matrices.[1] The basic nature of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine makes it an excellent candidate for positive mode electrospray ionization (ESI).

Rationale for Method Design

A reversed-phase chromatographic separation is suitable for this analyte. The use of an acidic mobile phase (e.g., with formic acid) will ensure the analyte is protonated, leading to good peak shape and retention on a C18 column. ESI in positive ion mode is expected to readily form the protonated molecule [M+H]+. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode will provide the necessary selectivity and sensitivity for quantification in complex matrices like plasma and urine.

Predicted LC-MS/MS Fragmentation

Collision-induced dissociation (CID) of the protonated molecule [M+H]+ (m/z 173.2) is predicted to result in characteristic product ions. The most likely fragmentation pathways involve the cleavage of the bonds adjacent to the nitrogen atoms.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragment Structure/Loss |

| 173.2 | 116.2 | Loss of isobutene (C4H8) |

| 173.2 | 98.1 | [C5H10N]+ - Pyrrolidine ring fragment |

| 173.2 | 58.1 | [CH2=N(CH3)2]+ - Side chain fragment |

Experimental Protocol: LC-MS/MS

1. Sample Preparation (Plasma)

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog).

-

Vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute in 100 µL of mobile phase A.

-

-

Solid-Phase Extraction (SPE) (for lower detection limits):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Dilute 1 mL of plasma with 1 mL of 4% phosphoric acid and load onto the cartridge.

-

Wash the cartridge with 0.1 M acetic acid followed by methanol.

-

Elute the analyte with 2 mL of 5% ammonium hydroxide in methanol.

-

Evaporate the eluate and reconstitute in 100 µL of mobile phase A.

-

2. LC-MS/MS Parameters

| Parameter | Setting |

| Liquid Chromatograph | Waters ACQUITY UPLC I-Class or equivalent |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Waters Xevo TQ-S micro or equivalent |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temp | 500°C |

| MRM Transitions | 173.2 > 116.2 (Quantifier), 173.2 > 98.1 (Qualifier) |

3. Method Validation

The method should be validated according to established guidelines from regulatory bodies such as the FDA or EMA. Key validation parameters include:

-

Selectivity: Absence of interfering peaks at the retention time of the analyte in blank matrix samples.

-

Linearity and Range: A calibration curve with at least five non-zero standards should be prepared, and the correlation coefficient (r²) should be >0.99.

-

Accuracy and Precision: Determined at a minimum of three concentration levels (low, medium, and high QC samples). Accuracy should be within ±15% of the nominal value, and precision (CV%) should be ≤15%.

-

Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat standard solution.

-

Recovery: Determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

-

Stability: Analyte stability should be evaluated under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating systems. The inclusion of system suitability checks, calibration standards, and quality control samples in each analytical run ensures the reliability of the generated data. The detailed method validation section for the LC-MS/MS protocol provides a clear roadmap for establishing the performance characteristics of the assay. By adhering to these principles, laboratories can generate defensible data for forensic, clinical, or research purposes. The causality behind experimental choices, such as pH adjustment for extraction and the use of an acidic mobile phase for chromatography, is grounded in the fundamental chemical properties of the target analyte.

References

- Jackson, G. (2020).

- Li, W., et al. (2018). LC–MS/MS assay for N 1 -methylnicotinamide in humans, an endogenous probe for renal transporters. Bioanalysis.

- United Nations Office on Drugs and Crime. (2009). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. UNODC.

- Gergov, M., et al. (2021). Emerging Novel Psychoactive Substances (2020–2025)

- Avxentieva, N., & Kucherenko, A. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Pharmaceutical Bulletin.

- Andrade, J., et al. (2018). Sample preparation strategies for the determination of psychoactive substances in biological fluids. Journal of Pharmaceutical and Biomedical Analysis.

- Giorgetti, A. (2017). Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS)

- Pasin, D., et al. (2017). Analytical surveillance of emerging drugs of abuse and drug formulations. Clinical Pharmacology & Therapeutics.

- Thermo Fisher Scientific. (n.d.). Highly sensitive and robust LC-MS/MS solution for quantitation of nitrosamine impurities in metformin drug products. Thermo Fisher Scientific.

- Ochoa, J. L., & Crittenden, C. M. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry.

- Williamson, D., et al. (2019). Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy. ACS Omega.

- Johnson-Sasso, C. P., et al. (2024). Advances in targeted liquid chromatography‐tandem mass spectrometry methods for endocannabinoid and N‐acylethanolamine quantification in biological matrices: A systematic review. Journal of Mass Spectrometry and Advances in the Clinical Lab.

- Kamal, A. H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Microchemical Journal.

- Jackson, G. (2020).

- Zhang, Y., et al. (n.d.).

- Wu, A. H. B., et al. (2018). Newly Emerging Drugs of Abuse and Their Detection Methods: An ACLPS Critical Review.

- Dalsgaard, P. W., & Linnet, K. (2013). Analytical Techniques for the Detection of Novel Psychoactive Substances and Their Metabolites. In Neuropathology of Drug Addictions and Substance Misuse (pp. 1133-1147).

- Wang, H., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules.

- Niedwiedzinski, M., & Szultka-Mlynska, M. (2021). Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. Trends in Analytical Chemistry.

- Sigma-Aldrich. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. Sigma-Aldrich.

- Lo Dico, G. M., et al. (2022). Determination of metallic nanoparticles in biological samples by single particle ICP-MS: a systematic review from sample collection to analysis. Environmental Science: Nano.

- Shan, L., et al. (2021). Editorial: Advances in Analytical Methods for Drugs of Abuse Testing. Frontiers in Chemistry.

- Giela, A., et al. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances.

- Biotage. (n.d.).

- Emery Pharma. (2023).

Sources

NMR spectroscopy of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine

An Application Note for the Structural Elucidation of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine via Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

This document provides a comprehensive technical guide for the structural analysis of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine using high-resolution ¹H (Proton) and ¹³C (Carbon-13) Nuclear Magnetic Resonance (NMR) spectroscopy. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and chemical synthesis, offering a robust framework from sample preparation to spectral interpretation. By explaining the causality behind experimental choices, this guide ensures that the described methods are not merely procedural but are also scientifically grounded, enabling the unambiguous confirmation of the molecular structure and the assessment of sample purity.

Introduction

1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine is a substituted pyrrolidine, a class of saturated nitrogen heterocycles that are prevalent scaffolds in medicinal chemistry and natural products. The precise substitution pattern and stereochemistry of such molecules are critical to their biological activity, necessitating definitive analytical techniques for their characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent method for the non-destructive elucidation of molecular structures in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and relative abundance of magnetically active nuclei, such as ¹H and ¹³C. This application note presents a systematic approach to acquiring and interpreting high-quality ¹H and ¹³C NMR spectra for the title compound, ensuring a self-validating system for structural verification.

Molecular Structure and NMR-Active Environments

To effectively interpret NMR spectra, one must first understand the molecule's structure and identify all unique (chemically non-equivalent) proton and carbon environments. The structure of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine possesses several distinct nuclei whose chemical shifts and coupling patterns will provide a unique spectral fingerprint.

Caption: Molecular graph of the target compound with key atoms labeled.

Based on this structure, we can predict the number of unique signals:

-

¹³C NMR: Due to the chiral center at C3 and the asymmetry it induces, all eleven carbon atoms are chemically non-equivalent. Therefore, eleven distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.[3]

-

¹H NMR: Similarly, the protons on each carbon are in unique chemical environments. Protons on methylene groups (CH₂) adjacent to the chiral center (e.g., at C2, C4, and C6) are diastereotopic and will appear as distinct signals, often as complex multiplets.

Protocol for NMR Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation. This protocol is designed to minimize contaminants and optimize sample conditions for high-resolution analysis.

Causality in Experimental Choices

-

Solvent Selection: Deuterated solvents are essential to avoid large, interfering signals from the solvent's own protons.[4][5] Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules due to its ability to dissolve a wide range of compounds and its relative chemical inertness.[4][6] Should the compound exhibit poor solubility, more polar options such as deuterated dimethyl sulfoxide (DMSO-d₆) or methanol-d₄ can be employed.[7] The choice of solvent can slightly alter chemical shifts, so consistency is key for comparative studies.[8]

-

Concentration: The sample concentration must be sufficient to achieve an adequate signal-to-noise ratio (S/N) in a reasonable timeframe. For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typical.[9][10] ¹³C NMR is inherently less sensitive due to the low natural abundance of the ¹³C isotope (1.1%), thus requiring more concentrated samples (50-100 mg) or significantly longer acquisition times.[9][11]

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[12] Its 12 equivalent protons and 4 equivalent carbons produce a single, sharp signal which is defined as 0.0 ppm.[13][14] TMS is chemically inert and volatile, making it easy to remove after analysis.[15]

Step-by-Step Sample Preparation Workflow

Caption: Standard workflow for preparing a high-quality NMR sample.

-

Weighing: Accurately weigh 10-20 mg of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine into a clean, dry glass vial.

-

Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ containing 0.03% v/v TMS).

-

Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A brief application of sonication may assist with sparingly soluble compounds.

-

Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution.[10] This is best achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5mm NMR tube.

-

Final Check: Ensure the final liquid column height in the NMR tube is approximately 4-5 cm.[10] Cap the tube securely to prevent solvent evaporation and contamination.[16]

NMR Data Acquisition

The following parameters are recommended for a standard 400 MHz spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

¹H NMR Acquisition Protocol

Proton NMR is a rapid experiment used to determine the number of different proton environments and their connectivity.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz (or higher) | Higher fields provide better signal dispersion and resolution. |

| Pulse Program | zg30 | A standard 30° pulse experiment for quantitative analysis. |

| Spectral Width (SW) | 16 ppm (-2 to 14 ppm) | Encompasses the typical chemical shift range for organic molecules. |

| Acquisition Time (AQ) | ~2.0 seconds | Provides adequate digital resolution. |

| Relaxation Delay (D1) | 2.0 seconds | Allows for sufficient relaxation of most protons between scans. |

| Number of Scans (NS) | 8 to 16 | Sufficient for good S/N with the recommended sample concentration. |

¹³C {¹H} NMR Acquisition Protocol

Carbon-13 NMR provides a count of non-equivalent carbons. The use of proton decoupling simplifies the spectrum to single lines for each carbon.

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H) | Corresponds to the ¹³C frequency of the instrument. |

| Pulse Program | zgpg30 | Standard power-gated proton decoupling with a 30° pulse. |

| Spectral Width (SW) | 240 ppm (-10 to 230 ppm) | Covers the full range of carbon chemical shifts in organic compounds. |

| Acquisition Time (AQ) | ~1.0 second | A balance between resolution and experiment time. |

| Relaxation Delay (D1) | 2.0 seconds | Standard delay; may need to be increased for quaternary carbons. |

| Number of Scans (NS) | 1024 to 4096 | A higher number of scans is required to compensate for the low sensitivity of ¹³C.[11] |

Data Processing and Analysis

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the frequency-domain spectrum that is readily interpretable.[17][18]

Caption: The standard workflow for processing raw NMR FID data.

-

Apodization: The FID is multiplied by an exponential function to improve the signal-to-noise ratio at the expense of a slight line broadening.

-

Fourier Transform (FT): This mathematical operation converts the time-domain signal (FID) into the frequency-domain spectrum.[19]

-

Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).

-

Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[20][21]

-

Integration: The area under each peak in the ¹H spectrum is integrated. These areas are directly proportional to the number of protons giving rise to the signal.

Predicted Spectral Data and Interpretation

While experimental data is the ultimate confirmation, predicted chemical shifts provide a valuable reference for spectral assignment. Modern computational methods, including DFT calculations and machine learning, can predict chemical shifts with high accuracy.[22][23][24] The following tables provide estimated chemical shifts for 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine based on typical values for similar chemical environments.

Table 1: Predicted ¹H NMR Data

(Atom labels refer to Figure 1)

| Labeled Protons | Predicted δ (ppm) | Predicted Multiplicity | Integration | Assignment |

| H on C11 | ~2.45 | Singlet (s) | 3H | N-CH₃ |

| H on C10 | ~2.5 - 2.7 | Multiplet (m) | 2H | Pyrrolidine-CH₂-N |

| H on C6 | ~2.1 - 2.3 | Doublet (d) | 2H | N-CH₂-CH |

| H on C7 | ~1.8 - 2.0 | Multiplet (m) | 1H | Isobutyl CH |

| H on C8, C9 | ~0.90 | Doublet (d) | 6H | Isobutyl (CH₃)₂ |

| H on C3 | ~2.8 - 3.1 | Multiplet (m) | 1H | Pyrrolidine CH |

| H on C2, C5, C4 | ~2.2 - 3.0 | Complex Multiplets | 6H | Pyrrolidine CH₂ |

Table 2: Predicted ¹³C NMR Data

(Atom labels refer to Figure 1)

| Labeled Carbon | Predicted δ (ppm) | Assignment |

| C11 | ~36 | N-CH₃ |

| C10 | ~58 | Pyrrolidine-CH₂-N |

| C6 | ~65 | N-CH₂-CH |

| C7 | ~28 | Isobutyl CH |

| C8, C9 | ~21 | Isobutyl (CH₃)₂ |

| C3 | ~35-40 | Pyrrolidine CH |

| C2, C5 | ~55-60 | Pyrrolidine CH₂ (adjacent to N1) |

| C4 | ~25-30 | Pyrrolidine CH₂ |

Interpretation Notes:

-

¹H Spectrum: Expect significant signal overlap in the 2.0-3.0 ppm region due to the numerous aliphatic protons on and adjacent to the pyrrolidine ring. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for definitively assigning these overlapping signals.

-

¹³C Spectrum: The proton-decoupled ¹³C spectrum should be simpler, showing eleven distinct peaks. The chemical shifts will clearly differentiate between the methyl, methylene, and methine carbons.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the NMR analysis of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine. By following the outlined procedures for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The included predicted chemical shift data serves as a reliable starting point for spectral assignment, enabling confident structural verification and purity assessment, which are critical steps in chemical research and drug development.

References

- Comparison of 1H-NMR and 13C-NMR. (n.d.). Slideshare.

- Fiveable. (n.d.). 1H and 13C NMR spectroscopy.

- Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2025). ResearchGate.

- 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. (2021). National Center for Biotechnology Information.

- Fiveable. (n.d.). Tetramethylsilane (TMS) Definition.

- Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022). National Center for Biotechnology Information.

- Hornak, J. P. (n.d.). Sample Preparation.

- Alfa Chemistry. (n.d.). Deuterated Solvents for NMR.